molecular formula C28H30S B14534814 2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- CAS No. 62328-88-5

2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)-

Cat. No.: B14534814
CAS No.: 62328-88-5
M. Wt: 398.6 g/mol
InChI Key: KATZBXNUPSIQAP-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- is a complex organic compound characterized by its unique structure, which includes a benzothiopyran core with various phenyl and phenylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzothiopyran, octahydro-2-methyl-: A similar compound with a methyl group instead of the phenyl and phenylmethyl substituents.

    2H-1-Benzothiopyran, 3,4-dihydro-: A related compound with a different degree of hydrogenation.

    2-Phenyl-2H-1-Benzothiopyran-4(3H)-one: Another similar compound with a different substitution pattern.

Uniqueness

2H-1-Benzothiopyran, octahydro-2,4-diphenyl-5-(phenylmethyl)- is unique due to its specific substitution pattern and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

62328-88-5

Molecular Formula

C28H30S

Molecular Weight

398.6 g/mol

IUPAC Name

5-benzyl-2,4-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene

InChI

InChI=1S/C28H30S/c1-4-11-21(12-5-1)19-24-17-10-18-26-28(24)25(22-13-6-2-7-14-22)20-27(29-26)23-15-8-3-9-16-23/h1-9,11-16,24-28H,10,17-20H2

InChI Key

KATZBXNUPSIQAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C(C1)SC(CC2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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